1-(4-Aminophenyl)-1-bromopropan-2-one
Description
1-(4-Aminophenyl)-1-bromopropan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone substituted with a 4-aminophenyl group and a bromine atom at the 1-position. Its structure distinguishes it from chalcone derivatives (α,β-unsaturated ketones like prop-2-en-1-ones), as it lacks the conjugated double bond system.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(4-aminophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNO/c1-6(12)9(10)7-2-4-8(11)5-3-7/h2-5,9H,11H2,1H3 |
InChI Key |
HMXAAWJXBRTVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Aminophenyl)-1-bromopropan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-aminophenyl)propan-2-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Aminophenyl)-1-bromopropan-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 1-(4-aminophenyl)-1-hydroxypropan-2-one or 1-(4-aminophenyl)-1-cyanopropan-2-one.
Oxidation: Formation of 1-(4-aminophenyl)-1-propanone.
Reduction: Formation of 1-(4-aminophenyl)-1-propanol.
Scientific Research Applications
1-(4-Aminophenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-1-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can facilitate the formation of covalent bonds with target molecules, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(4-Aminophenyl)-1-bromopropan-2-one with key analogs:
| Compound Name | Structure Type | Substituents | Key Functional Features |
|---|---|---|---|
| 1-(4-Aminophenyl)-1-bromopropan-2-one | Propan-2-one | 4-Aminophenyl, Bromo | Bromine (electron-withdrawing), NH₂ (H-bond donor) |
| (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Chalcone (prop-2-en-1-one) | 4-Aminophenyl, 4-methoxyphenyl | α,β-unsaturated ketone, NH₂, OCH₃ |
| 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | Brominated chalcone | 4-Methylphenyl, Bromo, Phenyl | α,β-unsaturated ketone, Br, CH₃ |
| 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | Chalcone | 4-Bromophenyl, 4-ethoxyphenyl | α,β-unsaturated ketone, Br, OCH₂CH₃ |
Key Observations :
- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may reduce electron density at the carbonyl group compared to methoxy- or ethoxy-substituted chalcones .
- Hydrogen Bonding: The 4-aminophenyl group enables NH₂-mediated hydrogen bonding, a feature shared with inhibitory chalcones in antimalarial studies .
a) Inhibition Activity (Chalcone Analogs)
Chalcones with 4-aminophenyl groups exhibit inhibition of Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFd-PfFNR), with (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one showing 50% inhibition . The amino group’s electrostatic interactions with protein residues are critical . For the target compound, the absence of the α,β-unsaturated system may reduce binding affinity, but the NH₂ group could still participate in target interactions.
b) Crystallographic and Hydrogen-Bonding Behavior
highlights the role of NH₂ in crystal packing via N–H⋯O hydrogen bonds. The target compound’s bromine atom may influence crystal symmetry and density differently compared to methoxy or ethoxy groups in chalcones . underscores the predictability of hydrogen-bonding patterns using graph-set analysis, which could guide crystallization studies .
Stability and Reactivity
- Thermal Stability : Brominated compounds like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one () exhibit moderate stability, but the propan-2-one backbone may confer higher thermal resistance compared to chalcones due to reduced conjugation.
Biological Activity
1-(4-Aminophenyl)-1-bromopropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structure, which includes a bromine atom, an amino group on a phenyl ring, and a propanone backbone. With a molecular formula of C10H12BrN and a molecular weight of approximately 228.09 g/mol, this compound exhibits potential biological activities that are significant for pharmacological applications.
Structural Characteristics
The compound’s structure is characterized by the following features:
- Bromine atom : Enhances reactivity and facilitates various chemical transformations.
- Amino group : Contributes to biological interactions and enhances solubility in polar environments.
- Propanone backbone : Provides a functional site for further chemical modifications.
Biological Activities
Research indicates that 1-(4-Aminophenyl)-1-bromopropan-2-one exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to the regulation of apoptosis and cell signaling.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
- Antimicrobial Effects : Investigations have shown that it possesses activity against various bacterial strains, indicating potential use as an antimicrobial agent.
The biological activity of 1-(4-Aminophenyl)-1-bromopropan-2-one is believed to stem from its interaction with specific enzymes or receptors. This interaction may lead to the modulation of key biological pathways, such as:
- Inhibition of enzyme activity (e.g., cyclooxygenase) involved in inflammatory processes.
- Binding to receptors that regulate cell growth and differentiation.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
-
Anticancer Study :
- A study assessed the cytotoxic effects of 1-(4-Aminophenyl)-1-bromopropan-2-one on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values varying between different cell types.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Evaluation :
- The compound was tested against Gram-positive and Gram-negative bacteria. It exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Comparative Analysis
To better understand the unique properties of 1-(4-Aminophenyl)-1-bromopropan-2-one, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Aminophenyl)-1-bromopropan-2-one | Amino group at position 3 | Similar anticancer activity but different potency |
| 1-(4-Aminophenyl)-2-bromopropan-1-one | Different bromine positioning | Enhanced reactivity in synthetic applications |
| 1-(4-Aminophenyl)-3-chloropropan-2-one | Chlorine atom instead of bromine | Variation in antimicrobial effectiveness |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
